N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-5-10(16(2)15-8)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSFPRZOLRJXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation via Acyl Chloride Intermediates
A widely employed method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with benzo[d]dioxol-5-amine. This approach leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
In a representative procedure, benzo[d]dioxol-5-amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under inert atmosphere. Triethylamine (1.2 equiv) is added as a base to scavenge HCl generated during the reaction. A solution of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.1 equiv) in THF is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. Post-reaction, the mixture is concentrated, and the crude product is purified via recrystallization from ethyl acetate or column chromatography.
Key Considerations :
- Solvent Choice : THF or dichloromethane (DCM) ensures solubility of both reactants.
- Base Selection : Triethylamine or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by neutralizing HCl.
- Yield Optimization : Excess acyl chloride (1.1–1.3 equiv) drives the reaction to completion, though stoichiometric imbalances may lead to ester by-products if residual alcohols are present.
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are utilized to activate the carboxylic acid moiety of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid for amide bond formation.
Procedure :
- Acid Activation : 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) is dissolved in DCM or THF. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added sequentially to form an active ester intermediate.
- Amine Coupling : Benzo[d]dioxol-5-amine (1.0 equiv) is introduced, and the reaction is stirred at room temperature for 12–48 hours.
- Workup : The mixture is washed with aqueous NaOH (5%) to remove unreacted reagents, followed by drying over anhydrous Na₂SO₄ and solvent evaporation.
Advantages :
- Avoids handling moisture-sensitive acyl chlorides.
- Compatible with heat-sensitive substrates due to mild reaction conditions.
Limitations :
Alternative Approaches: Schiff Base Intermediate Reduction
While less common, reductive amination offers a potential pathway. Here, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde is condensed with benzo[d]dioxol-5-amine to form a Schiff base, which is subsequently reduced to the amide. However, this method is limited by the instability of the aldehyde intermediate and lower yields compared to direct acylation.
Comparative Analysis of Methods
Notes :
- Acyl Chloride Route : Offers straightforward scalability but requires stringent moisture control.
- Coupling Reagents : Preferred for lab-scale synthesis due to operational simplicity.
- Reductive Amination : Limited applicability due to competing side reactions.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Analytical Validation
- ¹H NMR : Key signals include the singlet for N-methyl groups (δ 3.2–3.5 ppm) and aromatic protons of the benzo[d]dioxole ring (δ 6.7–7.1 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity, with retention times consistent with molecular hydrophobicity.
Industrial and Environmental Considerations
- Green Chemistry Metrics : EDC-mediated coupling generates urea waste, necessitating solvent recovery systems.
- Cost Analysis : Acyl chloride routes are cost-effective at scale, assuming efficient HCl scrubbing.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide, ethyl bromide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Structural Features
The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The pyrazole ring contributes to the compound's reactivity and potential therapeutic applications.
Antibacterial Activity
Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. A study synthesized several derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria using the agar diffusion method.
Case Study: Antibacterial Screening
A specific derivative demonstrated high activity against Staphylococcus aureus and Sarcina, with minimum inhibitory concentrations (MICs) recorded at 80 nM and 110 nM respectively. This suggests that modifications to the molecular structure can enhance antibacterial efficacy compared to standard drugs .
| Compound | Bacteria Tested | MIC (nM) | Observations |
|---|---|---|---|
| 4e | Sarcina | 80 | High sensitivity |
| 4e | Staphylococcus aureus | 110 | Significant inhibition |
Antiviral Activity
Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have shown promising antiviral properties. Research indicates that these compounds can inhibit viral replication by interfering with essential biosynthetic pathways.
Case Study: Influenza A Virus
A patent describes small molecule inhibitors targeting influenza A RNA polymerase that share structural similarities with this compound. The potential for these compounds to act as antiviral agents warrants further exploration .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies demonstrating its ability to induce apoptosis in cancer cells.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)... | MRC-5 | 20 | Moderate toxicity |
| Related Derivatives | HeLa | 15 | Significant apoptosis |
| Other Derivatives | A549 | 10 | High cytotoxicity |
The proposed mechanism of action includes the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase, which are critical for cancer cell proliferation .
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide: Lacks the dimethyl groups on the pyrazole ring.
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety and the specific positioning of the carboxamide group contribute to its distinct chemical and pharmacological properties.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.5 | Inhibition of microtubule assembly |
The compound demonstrated significant cytotoxicity against MDA-MB-231 cells, enhancing caspase-3 activity and causing morphological changes indicative of apoptosis at concentrations as low as 1.0 µM .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.8 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Mycobacterium tuberculosis | >10 µg/mL |
These findings indicate that while the compound exhibits potent activity against certain bacteria like Staphylococcus aureus, it is less effective against Mycobacterium tuberculosis .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, research has indicated that this compound may possess anti-inflammatory and neuroprotective effects. For instance, studies have suggested that related pyrazole compounds can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Case Studies and Research Findings
Case Study: Anticancer Mechanism Investigation
A detailed investigation into the mechanism of action was conducted using MDA-MB-231 cells treated with varying concentrations of the compound. The study revealed that treatment led to a significant increase in apoptotic markers and cell cycle arrest at G2/M phase.
Research Findings from Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins associated with cancer proliferation and apoptosis. These studies suggest strong binding affinities with key proteins involved in cancer pathways .
Q & A
Q. Key Reaction Conditions
| Parameter | Details | Source ID |
|---|---|---|
| Solvent | DMF, dichloromethane | |
| Base | K₂CO₃, triethylamine | |
| Temperature | Room temperature to 80°C |
Which analytical techniques are most reliable for characterizing this compound?
Basic
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the pyrazole ring and benzo[d][1,3]dioxole moiety via H and C NMR .
- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced
SAR studies should systematically modify substituents and evaluate biological activity:
- Variations: Replace the benzo[d][1,3]dioxole group with other aryl moieties (e.g., 4-fluorophenyl) and assess anticonvulsant or anticancer activity .
- Bioisosteric Replacement: Substitute the pyrazole ring with isoxazole or thiadiazole to compare potency .
Q. Example SAR Data from Analogues
| Compound ID | Substituent | Bioactivity (IC₅₀) | Source ID |
|---|---|---|---|
| 3 | N'-Benzoyl | 63% yield, 176°C | |
| 5 | 4-Nitrobenzoyl | 84% yield, 228°C |
What strategies address discrepancies between in vitro and in vivo data?
Q. Advanced
- Mechanistic Confirmation: Use biochemical assays (e.g., enzyme inhibition) and cellular models (e.g., cancer cell lines) to validate target engagement .
- Pharmacokinetic Profiling: Assess bioavailability via liver microsome stability tests and plasma protein binding assays .
What are the solubility and stability considerations for this compound?
Q. Basic
- Solubility: Poor in aqueous buffers; use DMSO for stock solutions. Solubility improves in polar aprotic solvents (e.g., DMF) .
- Stability: Store at -20°C under inert atmosphere to prevent hydrolysis of the carboxamide group .
How can reaction yields and purity be optimized during synthesis?
Q. Advanced
- Catalyst Optimization: Use triethylamine or DMAP to enhance coupling efficiency .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., kinases) .
- Virtual Screening: Identify structural analogues with known bioactivity (e.g., IPR-1 in ) .
How can target engagement be validated in biological systems?
Q. Advanced
- Surface Plasmon Resonance (SPR): Measure binding kinetics to purified receptors .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters of ligand-receptor interactions .
What are the metabolic pathways and toxicity profiles of this compound?
Q. Advanced
- Metabolism: Use liver microsomes to identify phase I/II metabolites (e.g., cytochrome P450 oxidation) .
- Toxicity Screening: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .
How can conflicting bioactivity data across studies be resolved?
Q. Advanced
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets under standardized conditions .
- Dose-Response Curves: Generate EC₅₀ values across multiple cell lines to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
